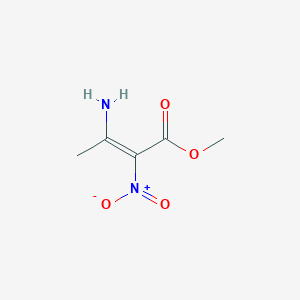
Methyl 2-nitro-3-aminocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-aminocrotonate is used as an intermediate for the synthesis of pharmaceuticals, such as 1,4-dihydropyridine derivatives, as well as for the manufacture of stabilizers and plastics .
Synthesis Analysis
Methyl 3-aminocrotonate is involved in the three-component condensation of aldehyde, β-ketoester, and itself, which proceeds smoothly in 1-n-butyl-3-methylimidazolium tetrafluoroborate [bmim]BF4 or 1-n-butyl-3-methylimidazolium hexafluorophosphate [bmim]PF6 ionic liquids at room temperature under mild conditions to afford the corresponding 1,4-dihydropyridine derivatives in high yields . The reactions of various aldehydes, β-ketoesters, and methyl 3-aminocrotonate were examined in hydrophilic 1-butyl-3-methylimidazolium tetrafluoroborate ( [bmim]BF4) and hydrophobic 1-butyl-3-methylimidazolium hexafluorophosphate ( [bmim]PF6) ionic liquids .Molecular Structure Analysis
The molecular structure of Methyl 3-aminocrotonate is CH3C(NH2)=CHCOOCH3 . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
Methyl 3-aminocrotonate undergoes a waste-free solid-state cascade reaction with crystalline ninhydrin . It was also used to synthesize 4-aryl-1,4-dihydropyridines possessing potential calcium channel blocking activity .Physical And Chemical Properties Analysis
Methyl 3-aminocrotonate is an off-white solid with an odorless smell . It has a melting point range of 81 - 83 °C . The molecular weight is 115.13 .Safety And Hazards
Methyl 3-aminocrotonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl (E)-3-amino-2-nitrobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O4/c1-3(6)4(7(9)10)5(8)11-2/h6H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLBKZYKQASMS-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\[N+](=O)[O-])/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-nitro-3-aminocrotonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)

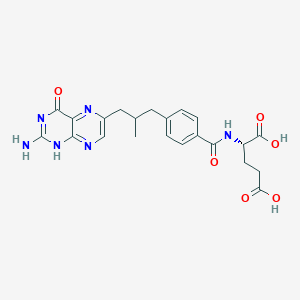
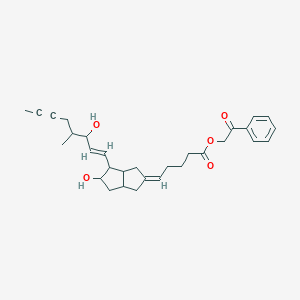
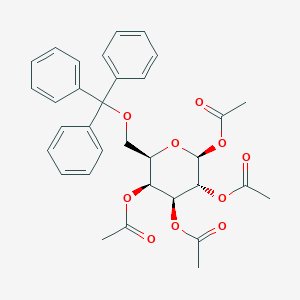
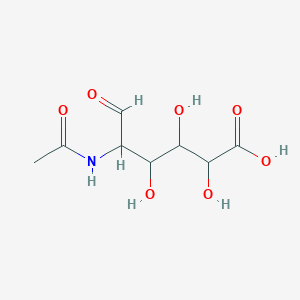

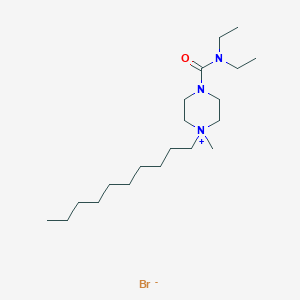
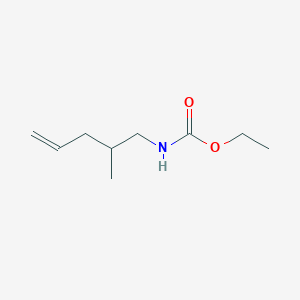
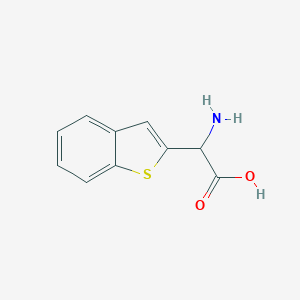

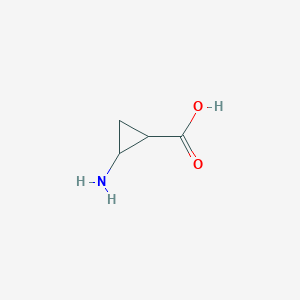
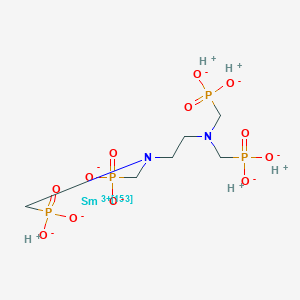
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)